molecular formula C10H22O5 B12649597 2-Methyl-3,6,9,12-tetraoxatridecan-1-ol CAS No. 74198-19-9

2-Methyl-3,6,9,12-tetraoxatridecan-1-ol

Cat. No.: B12649597
CAS No.: 74198-19-9
M. Wt: 222.28 g/mol
InChI Key: QFYJXYBADYVKQN-UHFFFAOYSA-N
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Description

2-Methyl-3,6,9,12-tetraoxatridecan-1-ol is an organic compound with the molecular formula C10H22O5. It is a member of the class of compounds known as polyether alcohols. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3,6,9,12-tetraoxatridecan-1-ol can be synthesized through the addition reaction of tetraethylene glycol with methanol in the presence of a metal hydride catalyst. This reaction typically occurs under neutral or slightly acidic conditions and requires a specific reaction time and temperature to achieve optimal yields .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process ensures high purity and consistency of the final product, which is essential for its various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,6,9,12-tetraoxatridecan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding ethers.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides (e.g., NaBr) can be used under basic conditions to substitute the hydroxyl group.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Ethers.

    Substitution: Halogenated compounds.

Scientific Research Applications

2-Methyl-3,6,9,12-tetraoxatridecan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3,6,9,12-tetraoxatridecan-1-ol involves its interaction with molecular targets through its hydroxyl and ether groups. These functional groups enable the compound to form hydrogen bonds and interact with various biological molecules, facilitating its role in drug delivery and other applications. The pathways involved include the modulation of solubility and permeability of drugs, enhancing their bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethylene glycol monomethyl ether
  • 3,6,9,12-Tetraoxatridecan-1-ol
  • 2,5,8,11-Tetraoxatridecan-13-ol

Uniqueness

2-Methyl-3,6,9,12-tetraoxatridecan-1-ol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring solubility in both water and organic solvents. Its multiple ether linkages also contribute to its stability and versatility in various chemical reactions .

Properties

CAS No.

74198-19-9

Molecular Formula

C10H22O5

Molecular Weight

222.28 g/mol

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-1-ol

InChI

InChI=1S/C10H22O5/c1-10(9-11)15-8-7-14-6-5-13-4-3-12-2/h10-11H,3-9H2,1-2H3

InChI Key

QFYJXYBADYVKQN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OCCOCCOCCOC

Origin of Product

United States

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